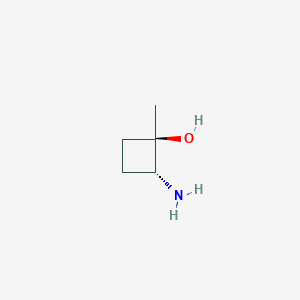![molecular formula C11H15ClN2 B3249045 1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane hydrochloride CAS No. 1909335-92-7](/img/structure/B3249045.png)
1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane dihydrochloride, also known as SA4503, is a synthetic compound that belongs to the class of spirocyclic quinuclidinyl compounds. It was first synthesized in 1997 by the Japanese pharmaceutical company Dainippon Sumitomo Pharma. SA4503 has been the subject of numerous studies due to its potential therapeutic applications in various diseases.
Wirkmechanismus
Target of Action
The primary target of 1-(Pyridin-3-yl)-2-azaspiro[3It’s known that this compound is a bioisostere of piperidine . Piperidine and its derivatives are known to interact with a variety of targets, including neurotransmitter receptors and ion channels. The specific target would depend on the exact structure and functional groups present in the compound.
Mode of Action
The mode of action of 1-(Pyridin-3-yl)-2-azaspiro[3As a bioisostere of piperidine, it may share similar interactions with its targets . These could include binding to the active site of a receptor or enzyme, leading to a change in its conformation and activity. The exact mode of action would be dependent on the specific target and the chemical structure of the compound.
Biochemical Pathways
The specific biochemical pathways affected by 1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane dihydrochloride are not explicitly mentioned in the available literature. Given its structural similarity to piperidine, it might influence similar biochemical pathways. Piperidine and its derivatives are known to be involved in various biochemical pathways, particularly those related to neurotransmission .
Result of Action
The molecular and cellular effects of 1-(Pyridin-3-yl)-2-azaspiro[3As a bioisostere of piperidine, it might exhibit similar effects, which could include modulation of receptor activity, alteration of ion channel function, or inhibition of enzymatic processes .
Vorteile Und Einschränkungen Für Laborexperimente
1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane hydrochloride has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has been extensively studied in animal models and has been shown to have reproducible effects. However, this compound also has some limitations. It has poor solubility in water, which may limit its use in certain experiments. It also has a relatively short half-life, which may require frequent dosing in animal studies.
Zukünftige Richtungen
There are several future directions for the study of 1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane hydrochloride. One direction is to further investigate its neuroprotective effects in various disease models. Another direction is to investigate its potential use in the treatment of other addictive disorders, such as alcohol addiction and opioid addiction. Additionally, the development of more potent and selective sigma-1 receptor agonists may lead to the development of more effective therapeutic agents.
Wissenschaftliche Forschungsanwendungen
1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane hydrochloride has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects in animal models of ischemic stroke, traumatic brain injury, and spinal cord injury. This compound has been shown to improve motor function and reduce neuronal damage in these animal models. This compound has also been studied for its potential use in the treatment of drug addiction. It has been shown to reduce drug-seeking behavior and relapse in animal models of cocaine addiction and nicotine addiction.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane dihydrochloride involves the reaction of pyridine-3-carbaldehyde with 2-azaspiro[3.3]heptane in the presence of a reducing agent to form the desired product. The product is then treated with hydrochloric acid to obtain the dihydrochloride salt.", "Starting Materials": ["Pyridine-3-carbaldehyde", "2-azaspiro[3.3]heptane", "Reducing agent", "Hydrochloric acid"], "Reaction": ["Step 1: Pyridine-3-carbaldehyde is reacted with 2-azaspiro[3.3]heptane in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to form the intermediate 1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane.", "Step 2: The intermediate is then treated with hydrochloric acid to obtain the dihydrochloride salt of 1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane."]} } | |
CAS-Nummer |
1909335-92-7 |
Molekularformel |
C11H15ClN2 |
Molekulargewicht |
210.70 g/mol |
IUPAC-Name |
3-pyridin-3-yl-2-azaspiro[3.3]heptane;hydrochloride |
InChI |
InChI=1S/C11H14N2.ClH/c1-3-9(7-12-6-1)10-11(8-13-10)4-2-5-11;/h1,3,6-7,10,13H,2,4-5,8H2;1H |
InChI-Schlüssel |
UASPIYMJYZZCLY-UHFFFAOYSA-N |
SMILES |
C1CC2(C1)CNC2C3=CN=CC=C3.Cl.Cl |
Kanonische SMILES |
C1CC2(C1)CNC2C3=CN=CC=C3.Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![ethyl 3-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrrole-2-carboxylate](/img/structure/B3249018.png)

![2-[(butan-2-yl)amino]-N-(2-chloro-6-methylphenyl)acetamide hydrochloride](/img/structure/B3249031.png)
![2-{[(3-Nitrophenyl)methyl]sulfanyl}acetamide](/img/structure/B3249041.png)
![1-[2-(dimethylamino)ethyl]-1H-pyrazol-4-amine dihydrochloride](/img/structure/B3249042.png)
![5H,6H,8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B3249052.png)


![[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B3249077.png)